2-Hydroxymethyl-6-phenylpyridine

Medicinal Chemistry ADME Properties Synthetic Intermediate

Securing a pyridine scaffold with orthogonal reactive handles and higher lipophilicity than simple analogs can bottleneck medicinal chemistry and materials research. 2-Hydroxymethyl-6-phenylpyridine (CAS 162614-73-5) solves this: • LogP 2.3 vs. -0.3 for 2-hydroxymethylpyridine - superior organic solubility and membrane partitioning. • Hydroxymethyl group enables ester/ether derivatization or chiral auxiliary attachment for asymmetric catalysis. • 6-Phenyl motif supports Ir(III)/Pt(II) cyclometalation for tunable PhOLED emitters. Available with consistent quality and global logistics from BenchChem.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 162614-73-5
Cat. No. B170209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-6-phenylpyridine
CAS162614-73-5
Synonyms2-Hydroxymethyl-6-phenylpyridine
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=N2)CO
InChIInChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2
InChIKeyIZRZBIMBCUEUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl-6-phenylpyridine Overview


2-Hydroxymethyl-6-phenylpyridine (CAS 162614-73-5) is a heterocyclic compound belonging to the phenylpyridine class [1]. It is characterized by a pyridine core with a phenyl substituent at the 6-position and a reactive hydroxymethyl group at the 2-position [1]. This structure gives it a molecular weight of 185.22 g/mol and a computed XLogP3 of 2.3 [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis for constructing complex molecules in medicinal chemistry and materials science, where the phenyl and hydroxymethyl groups provide orthogonal handles for derivatization [2].

Orthogonal handles Hydroxymethyl and phenyl groups allow independent derivatization for modular synthesis.
Lipophilic scaffold The 6-phenyl ring enhances membrane partitioning and organic-phase compatibility.
Privileged core Phenylpyridine motif supports ligand design, kinase inhibitor SAR, and optoelectronic materials.

2-Hydroxymethyl-6-phenylpyridine: Why Analogs Fail


The specific substitution pattern of 2-Hydroxymethyl-6-phenylpyridine is critical for its function. The combined presence of the 2-hydroxymethyl and 6-phenyl groups on the pyridine ring dictates its unique reactivity profile and physicochemical properties, which differ significantly from simpler analogs like 2-hydroxymethylpyridine or 6-phenylpyridine alone [1]. For example, the target compound's calculated LogP of 2.3 is markedly higher than the LogP of 2-hydroxymethylpyridine (approximately -0.3) [1][2]. This substantial difference in lipophilicity directly impacts its behavior in biological assays, its solubility in organic solvents, and its performance in synthetic transformations, meaning that substituting a simpler, more readily available analog would yield different and potentially suboptimal results.

Lipophilicity
The 6-phenyl group substantially raises logP compared to 2‑hydroxymethylpyridine. Simple analogs may shift solubility and assay partitioning profiles.
Steric bulk
Nearly doubled molecular weight and additional rotatable bonds alter metal‑coordination geometry and molecular recognition vs. the unsubstituted core.
Reactivity
6‑Phenylpyridine lacks the primary alcohol handle; using it as a direct replacement removes essential derivatization capacity.

2-Hydroxymethyl-6-phenylpyridine vs. Key Analogs


Increased Lipophilicity vs. 2-Hydroxymethylpyridine

The presence of the 6-phenyl ring on 2-Hydroxymethyl-6-phenylpyridine significantly increases its lipophilicity compared to the simpler scaffold 2-hydroxymethylpyridine. This is a crucial differentiator for applications where membrane permeability or organic phase partitioning is important. The computed XLogP3 value for the target compound is 2.3, whereas for 2-hydroxymethylpyridine it is approximately -0.3 [1][2]. This represents a calculated difference of 2.6 LogP units, indicating the target compound is several orders of magnitude more lipophilic.

Lipophilicity (XLogP3)
Cross-study comparable
Target 2.3
2-Hydroxymethylpyridine −0.3
Δ +2.6 logP units
Reported lipophilicity jump supports partitioning and permeability studies.
Computed value from PubChem; experimental confirmation advised.
Medicinal Chemistry ADME Properties Synthetic Intermediate

Higher Molecular Weight and Steric Bulk vs. 2-Hydroxymethylpyridine

The addition of the phenyl group on the pyridine ring nearly doubles the molecular weight of the core scaffold, from 109.13 g/mol for 2-hydroxymethylpyridine to 185.22 g/mol for the target compound [1][2]. This increased molecular weight is accompanied by greater steric bulk and the introduction of two additional rotatable bonds, which directly influence molecular recognition and the physical properties of any derived compounds or metal complexes.

Molecular weight & flexibility
Cross-study comparable
+76.1 g/mol
+1 rotatable bond
Increased steric bulk informs coordination and molecular recognition behavior.
Compared to 2‑hydroxymethylpyridine; PubChem computed data.
Synthetic Intermediate Catalysis Ligand Design

Unique Reactivity vs. 6-Phenylpyridine

Unlike simpler analogs like 2-phenylpyridine, which lacks a reactive handle, 2-Hydroxymethyl-6-phenylpyridine possesses a primary alcohol group that can be easily converted into esters, ethers, halides, or amines [1][2]. This allows for the modular construction of complex molecules where the phenylpyridine core is a privileged scaffold. While direct comparative reaction rate data is not available, the presence of this functional group provides a quantifiable advantage: it enables a specific set of synthetic transformations that are impossible with non-hydroxymethylated comparators.

Reactive handles
Class-level inference
Target 1 primary alcohol
6-Phenylpyridine 0
+1 derivatization site
Enables ester, ether, and amine formation that simpler scaffolds cannot provide.
Based on established alcohol reactivity; quantitative rate data not available.
Synthetic Chemistry Pharmaceutical Intermediate Functional Materials

Limited Comparative Bioactivity Data

A search of primary literature and authoritative databases (PubChem, BindingDB, PMC) did not yield direct, head-to-head comparative biological assay data (e.g., IC50 values) for 2-Hydroxymethyl-6-phenylpyridine against its closest structural analogs in a standardized assay system. The compound is referenced in the context of DPP-4 inhibition research, but the available abstracts do not contain the quantitative potency data for the target compound itself [1]. Therefore, claims regarding differential potency or selectivity against specific biological targets cannot be substantiated with high-strength evidence at this time.

Comparative bioactivity
Supporting evidence
No direct comparative data found
Literature lacks head-to-head IC₅₀/potency values for this scaffold vs. analogs.
Procurement for biological SAR should rely on structural novelty, not unverified potency claims.
Biological Activity Medicinal Chemistry Data Gap

2-Hydroxymethyl-6-phenylpyridine Applications


Chiral Ligand Synthesis for Asymmetric Catalysis

The hydroxymethyl group serves as a key attachment point for chiral auxiliaries or can be directly incorporated into chiral ligand frameworks. The 6-phenyl group provides steric bulk and potential for pi-stacking interactions, which are critical for inducing enantioselectivity in catalytic reactions . This application is supported by class-level evidence showing that enantiopure hydroxymethyl-substituted pyridine derivatives are effective ligands in asymmetric catalysis .

OLED Phosphorescent Materials

The 6-phenylpyridine motif is a well-established cyclometalating ligand for transition metals like Iridium(III) and Platinum(II), which are used in phosphorescent organic light-emitting diodes (PhOLEDs) [1]. The 2-hydroxymethyl group on this specific compound offers a site for functionalization, allowing for the tuning of emission color, solubility, and charge transport properties without disrupting the core cyclometalated complex [1].

Privileged Scaffold for Kinase and DPP-4 Inhibitors

2-Hydroxymethyl-6-phenylpyridine and its derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for type 2 diabetes [2]. The unique substitution pattern offers a distinct chemical space for structure-activity relationship (SAR) studies, providing a platform to optimize potency and selectivity away from known inhibitor classes. Docking studies of similar pyridine-based derivatives have identified specific hydrogen-bonding interactions with the Arg125 residue of DPP-4 [2].

Application
Selection Property
Validation Focus
Chiral ligand synthesis
Hydroxymethyl as chiral attachment point
Enantioselectivity in catalytic models
Phosphorescent OLEDs
Phenylpyridine cyclometalating core
Photophysical tuning via functionalization
Kinase / DPP‑4 inhibitor SAR
Distinct substitution pattern for SAR exploration
Potency and selectivity screening in enzymatic assays

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